![molecular formula C27H25N3O5S B2673935 N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 443348-21-8](/img/structure/B2673935.png)
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings The presence of furan, oxolan, and phenylethyl groups adds to its structural diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.
Introduction of the Furan and Oxolan Groups: The furan and oxolan groups can be introduced via nucleophilic substitution reactions. For example, the furan-2-ylmethyl group can be attached to the quinazoline core using a furan-2-ylmethyl halide in the presence of a base.
Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be introduced through a thiol-ene reaction, where a phenylethyl thiol reacts with an alkene precursor on the quinazoline core.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and phenylethyl groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxolan positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the furan, oxolan, and phenylethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide: can be compared with other quinazoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural diversity may confer unique biological activities and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-(oxolan-2-ylmethyl)-2-phenacylsulfanylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c31-24(18-6-2-1-3-7-18)17-36-27-29-23-14-19(25(32)28-15-20-8-4-12-34-20)10-11-22(23)26(33)30(27)16-21-9-5-13-35-21/h1-4,6-8,10-12,14,21H,5,9,13,15-17H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSXVIJYIWNOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
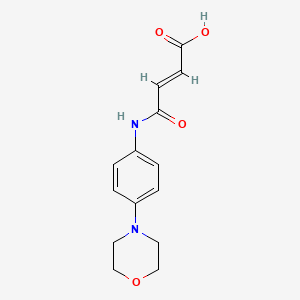
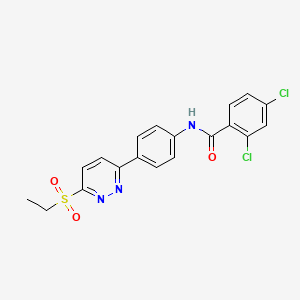
![2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B2673856.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2673857.png)
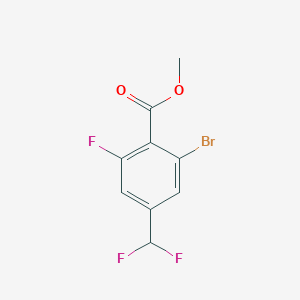
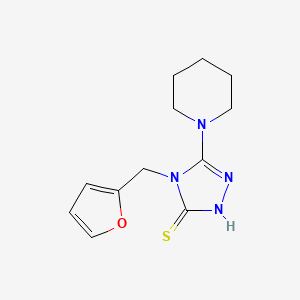
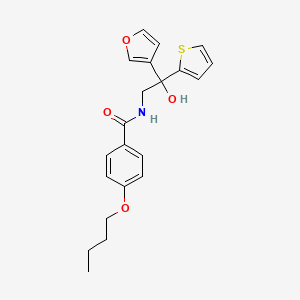
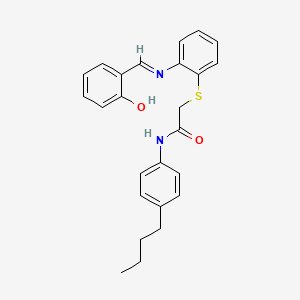
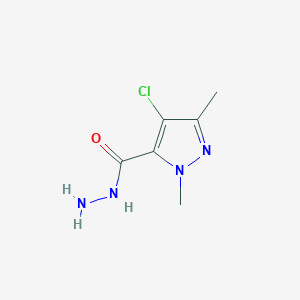
![6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)
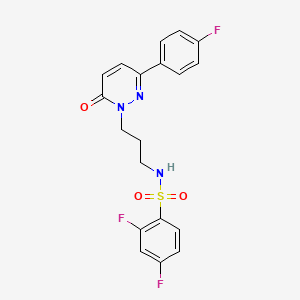
![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)
